3-(2-Cyanoethylaminocarbonyl)phenylboronic acid

Description

Properties

IUPAC Name |

[3-(2-cyanoethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BN2O3/c12-5-2-6-13-10(14)8-3-1-4-9(7-8)11(15)16/h1,3-4,7,15-16H,2,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXOLHWXBQWQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCCC#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395096 | |

| Record name | {3-[(2-Cyanoethyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762262-11-3 | |

| Record name | {3-[(2-Cyanoethyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Cyanoethylaminocarbonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(2-Cyanoethylaminocarbonyl)phenylboronic acid chemical properties

An In-Depth Technical Guide to 3-(2-Cyanoethylaminocarbonyl)phenylboronic Acid: Properties, Reactivity, and Applications

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of this compound. The content is tailored for researchers, scientists, and drug development professionals, offering insights into its utility as a versatile building block in modern chemistry.

Introduction: The Versatility of Phenylboronic Acids

Phenylboronic acids are a class of organoboron compounds that have become indispensable in organic synthesis and medicinal chemistry.[1][2][3] Their stability, low toxicity, and versatile reactivity make them crucial building blocks for constructing complex molecules.[2][4] A key feature of boronic acids is their ability to undergo palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[3][5] Furthermore, the boronic acid moiety can reversibly form esters with diols, a property that has been extensively exploited in the development of sensors, drug delivery systems, and bioconjugates.[1][6][7][8] The specific properties and reactivity of a phenylboronic acid are modulated by the substituents on the phenyl ring. This guide focuses on this compound, a derivative with unique functionalities that offer intriguing possibilities in various scientific domains.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development.

Molecular Structure and Key Functional Groups

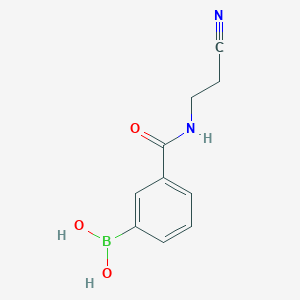

The structure of this compound, with the chemical formula C10H11BN2O3, incorporates three key functional groups that dictate its chemical behavior: the phenylboronic acid moiety, an amide linkage, and a cyanoethyl group.[9]

Caption: Chemical structure of this compound.

-

Boronic Acid Group (-B(OH)2): This is the primary reactive center for cross-coupling reactions and ester formation. As a Lewis acid, it can accept a pair of electrons, which is fundamental to its reactivity.[7]

-

Amide Linkage (-CONH-): The amide group introduces conformational rigidity and the potential for hydrogen bonding, which can influence intermolecular interactions and solubility.

-

Cyanoethyl Group (-CH2CH2CN): The cyano group is a strong electron-withdrawing group, which can impact the acidity of the boronic acid. It also presents a site for further chemical modification.[5]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 762262-11-3 | [9][10] |

| Molecular Formula | C10H11BN2O3 | [9] |

| Molecular Weight | 218.02 g/mol | [9] |

| Appearance | Off-white solid | [9] |

| Melting Point | 226-236 °C | [9] |

| pKa (Predicted) | 7.82 ± 0.10 | [9] |

| Density (Predicted) | 1.27 ± 0.1 g/cm³ | [9] |

| Storage | 2-8°C | [9] |

The predicted pKa of 7.82 is noteworthy. The pKa of a phenylboronic acid is a critical parameter that influences its interaction with diols and its reactivity in physiological environments. For comparison, the pKa of unsubstituted phenylboronic acid is approximately 8.8.[11] The lower predicted pKa of the title compound is likely due to the electron-withdrawing nature of the 3-(2-cyanoethylaminocarbonyl) substituent, which increases the Lewis acidity of the boron atom.

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

Reactions of the Boronic Acid Group

The cornerstone of phenylboronic acid reactivity is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide/triflate.[3][5] this compound can serve as a versatile building block to introduce the substituted phenyl moiety into a wide range of organic molecules.

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 eq.), the aryl halide (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3, 2.0 eq.).

-

Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Purify the crude product by column chromatography to obtain the desired biaryl compound.

Note: This is a generalized protocol and optimal conditions (catalyst, base, solvent, temperature) may vary depending on the specific substrates.

Phenylboronic acids react reversibly with 1,2- and 1,3-diols to form five- and six-membered cyclic boronate esters, respectively.[8] This reaction is typically pH-dependent and is the basis for the use of boronic acids in glucose sensing and for targeting the diol-rich glycocalyx on cell surfaces for drug delivery.[7][12][13] The electron-withdrawing substituent on this compound is expected to lower the pH at which stable boronate esters are formed, making it potentially suitable for applications in physiological environments.

Reactivity of the Cyano Group

The cyano group (-C≡N) is a versatile functional group that can be transformed into other functionalities, thereby expanding the synthetic utility of this molecule.[5]

-

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide.

-

Reduction: The cyano group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

These transformations allow for the introduction of additional diversity and functionality into molecules derived from this compound.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of boronic acids.

-

Storage: It is recommended to store this compound at 2-8°C in a tightly sealed container to protect it from moisture and air.[9]

-

Stability: While generally stable, arylboronic acids can undergo slow oxidation in the air.[5] They are also susceptible to protodeboronation under certain conditions. A significant challenge for the use of boronic acids in biological contexts is their oxidative instability, particularly at physiological pH.[14][15] The rate of oxidation can be influenced by the electronic properties of the substituents on the phenyl ring.[14][15]

Potential Applications in Research and Drug Development

The unique combination of functional groups in this compound makes it a promising candidate for several applications.

Medicinal Chemistry and Drug Discovery

As a building block, this compound can be used in the synthesis of novel drug candidates. The boronic acid group itself is a key pharmacophore in several approved drugs, such as the proteasome inhibitor bortezomib (Velcade). The ability to participate in Suzuki-Miyaura coupling allows for the construction of complex biaryl structures, which are common motifs in bioactive molecules.[5]

Bioconjugation and Drug Delivery

The diol-binding property of the boronic acid moiety is of significant interest for targeted drug delivery.[6][7][12] Phenylboronic acid-functionalized materials have been developed to target sialic acid residues that are overexpressed on the surface of some cancer cells.[7][16] The cyanoethylaminocarbonyl side chain provides a handle for further conjugation to polymers, nanoparticles, or therapeutic agents, potentially leading to the development of sophisticated drug delivery systems.[17]

Development of Chemical Sensors

The reversible interaction of boronic acids with diols, particularly saccharides, has led to their extensive use in the development of glucose sensors.[13] The fluorescence or colorimetric properties of a molecule containing a boronic acid can be modulated by its binding to glucose. The specific electronic properties imparted by the 3-(2-cyanoethylaminocarbonyl) substituent could be harnessed to fine-tune the sensing capabilities of such systems.

Conclusion

This compound is a multifunctional building block with significant potential in organic synthesis, medicinal chemistry, and materials science. Its key attributes include a reactive boronic acid group for cross-coupling and diol binding, and a modifiable cyano group. While further experimental characterization is warranted, the known properties of this molecule, in conjunction with the extensive literature on related phenylboronic acids, provide a strong foundation for its exploration in a wide range of innovative applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Cyanophenylboronic acid - Career Henan Chemical Co. [coreychem.com]

- 6. [PDF] Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Boronic Acid for the Traceless Delivery of Proteins into Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 762262-11-3 [amp.chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery | MDPI [mdpi.com]

- 14. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dspace.mit.edu [dspace.mit.edu]

- 16. japsonline.com [japsonline.com]

- 17. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

3-(2-Cyanoethylaminocarbonyl)phenylboronic acid CAS 762262-11-3

An In-depth Technical Guide to 3-(2-Cyanoethylaminocarbonyl)phenylboronic Acid (CAS 762262-11-3): A Versatile Moiety for Bioconjugation and Targeted Drug Delivery

Abstract

This compound is a specialized chemical reagent that stands at the intersection of organic synthesis, bioconjugation, and targeted therapeutics. Its molecular architecture, featuring a phenylboronic acid (PBA) "warhead" and a functionalizable side chain, makes it a powerful tool for researchers in drug development and chemical biology. The boronic acid moiety enables reversible covalent interactions with diol-containing biomolecules, such as sialic acids that are frequently overexpressed on cancer cell surfaces, providing a mechanism for targeted delivery.[1][2] This guide offers a comprehensive overview of its chemical properties, core mechanism of action, and detailed protocols for its application in key research workflows, including nanoparticle functionalization and palladium-catalyzed cross-coupling reactions.

The Foundational Chemistry of Phenylboronic Acids in Biomedicine

The utility of this compound is rooted in the unique chemical behavior of the boronic acid group. Unlike carboxylic acids, which act as proton donors, boronic acids primarily function as Lewis acids, accepting a pair of electrons.[3] This property allows them to form reversible, covalent bonds with molecules containing 1,2- or 1,3-diols, such as carbohydrates.[1][3]

This interaction is central to their biomedical applications for several reasons:

-

Targeting the Glycocalyx: The surface of mammalian cells is coated in a dense layer of polysaccharides known as the glycocalyx.[1] By targeting specific sugars within this layer, such as sialic acid, PBA-functionalized molecules and nanomaterials can selectively bind to certain cell types.[2][4] This is particularly relevant in oncology, as many cancer cells exhibit an overexpression of sialic acid residues.[1]

-

pH-Responsive Binding: The equilibrium between the uncharged, trigonal planar form of boronic acid and the negatively charged, tetrahedral boronate form is pH-dependent.[3][4] The tetrahedral form exhibits stronger binding to diols. Many PBAs have a pKa in the range of 8-10, but this can be modulated by substituents on the phenyl ring.[3][5] This pH sensitivity can be exploited to enhance binding in the slightly acidic microenvironment of tumors (pH ~6.5) compared to the physiological pH of healthy tissue (~7.4).[2]

-

Versatile Chemical Handle: The phenylboronic acid group is stable, generally possesses low toxicity, and is a versatile building block in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[3][6]

Physicochemical Profile: this compound

The subject of this guide is a bifunctional molecule designed to leverage the inherent properties of PBAs while providing a point for further chemical modification.

| Property | Value | Reference(s) |

| CAS Number | 762262-11-3 | [7][8][9] |

| Molecular Formula | C₁₀H₁₁BN₂O₃ | [10] |

| Molecular Weight | 218.02 g/mol | [10] |

| Appearance | Solid | [8] |

| Melting Point | 226-236 °C | [7] |

| Purity | Typically ≥96% | [8] |

| Storage | Store at 2-8°C under an inert atmosphere | [11] |

The structure consists of two key domains:

-

The Phenylboronic Acid Moiety: Located at position 1 of the phenyl ring, this group is the primary driver for biological targeting through diol binding.

-

The 3-(2-Cyanoethylaminocarbonyl) Side Chain: This group, attached at the meta-position, serves multiple purposes. It modulates the electronic properties and acidity of the boronic acid and provides a potential chemical handle for further reactions or conjugation.

Core Mechanism: Reversible Boronate Ester Formation

The central mechanism enabling the use of this compound in biological systems is its reaction with cis-diols to form a five- or six-membered cyclic boronate ester. This reaction is a reversible equilibrium, highly dependent on pH and the concentration of the diol.

Caption: Reversible formation of a tetrahedral boronate ester.

At physiological pH, the boronic acid exists in equilibrium between its neutral trigonal form and an anionic tetrahedral boronate form after reacting with water. It is this tetrahedral intermediate that readily condenses with diols to form the stable cyclic ester, which is the basis for cell surface recognition.[3]

Key Applications and Experimental Methodologies

This molecule is primarily a building block. Its applications stem from its ability to be incorporated into larger, more complex systems.

Surface Functionalization of Nanoparticles for Targeted Delivery

A primary application is the conjugation of this molecule to the surface of drug delivery vehicles, such as polymeric nanoparticles or liposomes, to endow them with tumor-targeting capabilities.[5][12]

Caption: Workflow for nanoparticle functionalization and cell targeting.

Protocol 1: Nanoparticle Surface Modification via Amide Coupling

This protocol describes the conjugation of the amine precursor of the title compound, 3-aminophenylboronic acid, to carboxylated nanoparticles.

Materials:

-

Carboxylated polymeric nanoparticles (e.g., PLGA-COOH)

-

3-Aminophenylboronic acid hydrochloride

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

-

Phosphate-buffered saline (PBS) (pH 7.4)

-

Quenching solution (e.g., 1 M Tris or ethanolamine, pH 8.5)

-

Dialysis tubing (appropriate MWCO) or centrifugal filter units

Methodology:

-

Nanoparticle Activation:

-

Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 10 mg/mL.

-

Add EDC (4-fold molar excess over carboxyl groups) and NHS (10-fold molar excess).

-

Incubate for 30 minutes at room temperature with gentle stirring.

-

Rationale: EDC and NHS react with the carboxyl groups on the nanoparticle surface to form a semi-stable NHS-ester, which is highly reactive towards primary amines.[5] MES buffer is used as its carboxyl group is a poor nucleophile and does not compete in the reaction.

-

-

Conjugation:

-

Dissolve 3-aminophenylboronic acid hydrochloride in MES buffer and add it to the activated nanoparticle suspension (20-fold molar excess over carboxyl groups).

-

React for 4-6 hours at room temperature or overnight at 4°C with gentle stirring.

-

Rationale: The primary amine of the boronic acid reagent nucleophilically attacks the NHS-ester, displacing NHS and forming a stable amide bond.

-

-

Quenching and Purification:

-

Add the quenching solution to the reaction mixture to a final concentration of 100 mM and incubate for 30 minutes.

-

Rationale: This step deactivates any remaining NHS-esters, preventing non-specific cross-linking.

-

Purify the functionalized nanoparticles by repeated centrifugation and resuspension in PBS (pH 7.4) or by dialysis against PBS for 48 hours to remove unreacted reagents.

-

-

Characterization:

-

Confirm successful conjugation using techniques such as zeta potential measurement, FTIR spectroscopy, or a quantitative assay for boronic acid (e.g., Alizarin Red S assay).[13]

-

Component in Suzuki-Miyaura Cross-Coupling

As a substituted phenylboronic acid, this compound is an ideal substrate for the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[14][15] This allows for the facile incorporation of the functional phenyl group into more complex molecular scaffolds, such as biaryl structures common in pharmaceuticals.[14][16]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general method for coupling this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (Ar-Br)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., anhydrous potassium carbonate, K₂CO₃)

-

Solvent system (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert gas supply (Argon or Nitrogen)

Methodology:

-

Reaction Setup:

-

To a Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), and K₂CO₃ (2.5 eq).

-

Add the Pd(PPh₃)₄ catalyst (0.03 eq).

-

Seal the flask, and evacuate and backfill with an inert gas (repeat 3 times).

-

Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The excess boronic acid ensures complete consumption of the potentially more valuable aryl halide.

-

-

Reaction Execution:

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material (aryl bromide) is consumed (typically 4-12 hours).

-

Rationale: The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[15]

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely published, data from analogous structures like 3-cyanophenylboronic acid and phenylboronic acid provide guidance.[17][18][19]

-

Hazards: May be toxic if swallowed, inhaled, or in contact with skin.[18] Can cause skin and serious eye irritation.[18]

-

Handling: Use in a well-ventilated area or fume hood.[20] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17] Avoid breathing dust.[18] Wash hands thoroughly after handling.[19]

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to maintain stability.[8][11]

Conclusion and Future Perspectives

This compound is more than a simple chemical; it is an enabling tool for advanced molecular design. Its dual functionality allows for its seamless integration into targeted drug delivery systems and as a key intermediate in the synthesis of complex, biologically active molecules. Future research will likely see this and similar reagents being employed in the development of next-generation therapeutics, including antibody-drug conjugates (ADCs), theranostic agents, and stimuli-responsive biomaterials. Its versatility ensures its continued relevance in the toolkit of researchers dedicated to advancing medicinal chemistry and targeted therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. japsonline.com [japsonline.com]

- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 7. 762262-11-3 | CAS DataBase [m.chemicalbook.com]

- 8. Cas 762262-11-3,this compound | lookchem [lookchem.com]

- 9. scbt.com [scbt.com]

- 10. 3-(2-氰基乙基甲酰氨)苯基硼酸 | 762262-11-3 [m.chemicalbook.com]

- 11. 762262-11-3|(3-((2-Cyanoethyl)carbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 12. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. nbinno.com [nbinno.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. junsei.co.jp [junsei.co.jp]

- 18. tcichemicals.com [tcichemicals.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

Introduction: The Role of Phenylboronic Acids in Modern Drug Discovery

An In-depth Technical Guide: The Structure and Utility of 3-(2-Cyanoethylaminocarbonyl)phenylboronic Acid

Executive Summary: this compound is a specialized bifunctional molecule engineered for advanced applications in medicinal chemistry and drug development. Its structure uniquely combines the versatile reactivity of a phenylboronic acid (PBA) moiety with the specific hydrogen-bonding and polarity characteristics of a cyanoethyl-amide side chain. This guide provides a comprehensive analysis of its structural features, physicochemical properties, a validated synthesis workflow, and its mechanistic applications. The core utility of this compound lies in its capacity for reversible covalent interactions with diols, such as those found in cell-surface glycoproteins, and its role as a sophisticated building block in Suzuki-Miyaura cross-coupling reactions. This document serves as a technical resource for researchers leveraging boronic acids in targeted drug delivery, enzyme inhibition, and complex molecule synthesis.

Phenylboronic acids (PBAs) and their derivatives have become indispensable tools in pharmaceutical research. Their importance stems from two primary chemical attributes. First, they are key participants in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forging carbon-carbon bonds to construct complex biaryl systems prevalent in many drug scaffolds.[1] Second, the boronic acid group—a mild Lewis acid—possesses the unique ability to form reversible covalent bonds with 1,2- and 1,3-diols.[2][3] This interaction is the foundation for their use in glucose sensors, drug delivery systems targeting glycoproteins, and as enzyme inhibitors that mimic the tetrahedral transition state of hydrolytic processes.[4][5]

This compound (CAS 762262-11-3) is a distinguished member of this class. It is not merely a simple PBA; its structure is intentionally functionalized. The amide linkage introduces hydrogen bond donor and acceptor capabilities, while the terminal cyanoethyl group modulates the molecule's polarity and provides an additional site for specific interactions. This guide elucidates the structural and functional consequences of this unique molecular architecture.

Physicochemical and Structural Properties

The compound exists as an off-white solid with a melting point between 226-236°C and is typically stored at refrigerated temperatures (2-8°C) to ensure stability.[6] Its key properties are summarized in Table 1.

| Property | Value | Source |

| CAS Number | 762262-11-3 | [6][7] |

| Molecular Formula | C₁₀H₁₁BN₂O₃ | [6] |

| Molecular Weight | 218.02 g/mol | [6][7] |

| Melting Point | 226-236 °C | [6] |

| Predicted pKa | 7.82 ± 0.10 | [6] |

| Predicted Density | 1.27 ± 0.1 g/cm³ | [6] |

| Appearance | Off-white solid | [6] |

Molecular Structure

The structure of this compound is defined by three key functional domains:

-

The Phenylboronic Acid Core: The boron atom is sp² hybridized, resulting in a trigonal planar geometry around the boron when in its neutral state.[5] This configuration leaves an empty p-orbital, bestowing Lewis acidic properties upon the boron atom.[2]

-

The Amide Linker: The -(C=O)NH- group is a rigid, planar unit that provides both a hydrogen bond donor (N-H) and acceptor (C=O). This is critical for forming specific, directional interactions with biological targets like protein backbones.

-

The Cyanoethyl Tail: The -CH₂CH₂CN group offers a flexible, polar tail. The terminal nitrile (C≡N) is a strong hydrogen bond acceptor and an electron-withdrawing group, influencing the molecule's electronic profile.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Isocyanide-Based Multicomponent Reactions of Free Phenylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 762262-11-3 [amp.chemicalbook.com]

- 7. scbt.com [scbt.com]

3-(2-Cyanoethylaminocarbonyl)phenylboronic acid molecular weight

An In-depth Technical Guide to 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid: A Versatile Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, tailored for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore its synthesis, characterization, and potential applications, grounded in the fundamental principles that make boronic acids a cornerstone of modern pharmaceutical science.

The Ascendance of Boronic Acids in Medicinal Chemistry

Boron-containing compounds, once perceived with caution regarding toxicity, have undergone a significant renaissance in medicinal chemistry.[1][2] This shift was catalyzed by the FDA's approval of the dipeptide boronic acid proteasome inhibitor, Bortezomib (Velcade®), in 2003 for treating multiple myeloma.[3][4] This landmark event demystified the use of boron in therapeutics and spurred immense interest in boronic acids as a chemical class.[2][3]

Boronic acids are characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups (B(OH)₂). Their utility stems from several key features:

-

Stability and Handling: They are generally stable, solid compounds that are easy to handle, a crucial attribute for synthetic intermediates.[5]

-

Lewis Acidity: The boron atom possesses an empty p-orbital, making it a mild Lewis acid.[5]

-

Reversible Covalency: Uniquely, they can form reversible covalent bonds with 1,2- and 1,3-diols, a feature widely exploited in the design of sensors and enzyme inhibitors that target sugar moieties or serine residues.[6][7]

-

Synthetic Versatility: They are indispensable reagents in synthetic chemistry, most notably as key partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for forming C-C bonds.[3]

The introduction of a boronic acid group can significantly modify a molecule's selectivity, physicochemical properties, and pharmacokinetics, often improving existing biological activities.[1]

Molecular Profile and Physicochemical Properties

This compound is a bifunctional molecule featuring the versatile phenylboronic acid core appended with a cyanoethylamide side chain. This structure offers distinct reactive handles and points of interaction for drug design and chemical biology applications.

| Property | Data | Source |

| Molecular Weight | 218.02 g/mol | [8][9] |

| Molecular Formula | C₁₀H₁₁BN₂O₃ | [8][9] |

| CAS Number | 762262-11-3 | [8][9] |

| Appearance | Off-white solid | [9] |

| Melting Point | 226-236 °C | [9] |

| Predicted pKa | 7.82 ± 0.10 | [9] |

| Storage Temperature | 2-8 °C | [9] |

Strategic Synthesis Pathway

The synthesis of this compound is not explicitly detailed in readily available literature, but a robust and logical pathway can be designed based on established organic chemistry principles. The most direct approach involves the amide coupling of 3-Carboxyphenylboronic acid with 3-aminopropionitrile. This method is advantageous as it builds the molecule from commercially available starting materials in a single, high-yielding step.

Experimental Protocol: Amide Coupling

Objective: To synthesize this compound via carbodiimide-mediated amide coupling.

Materials:

-

3-Carboxyphenylboronic acid

-

3-Aminopropionitrile hydrochloride

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-Carboxyphenylboronic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

-

Amine Neutralization: In a separate flask, suspend 3-aminopropionitrile hydrochloride (1.05 eq) in DMF and add DIPEA (2.2 eq) to neutralize the salt and liberate the free amine. Stir for 10 minutes.

-

Activation: Add EDC (1.2 eq) to the carboxylic acid solution and stir at room temperature for 20 minutes to activate the carboxylic acid.

-

Coupling: Add the free amine solution dropwise to the activated carboxylic acid mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography or recrystallization to obtain the final product.

Causality and Trustworthiness: The use of EDC/HOBt is a standard, reliable method for minimizing side reactions and racemization (if applicable) during amide bond formation. The aqueous workup is critical for removing the water-soluble coupling reagents and unreacted starting materials. Each step is designed to ensure a high-purity final product, which is essential for subsequent applications.

Applications in Drug Discovery and Chemical Biology

The unique structure of this compound makes it a valuable tool for researchers.

-

Enzyme Inhibition: The boronic acid moiety can act as a transition-state analog inhibitor, particularly for serine proteases. It forms a covalent but reversible bond with the hydroxyl group of the active site serine, mimicking the tetrahedral intermediate of amide hydrolysis.[3] This makes the molecule a candidate for screening against various proteases involved in disease.

-

Building Block for Combinatorial Libraries: As a functionalized phenylboronic acid, it is an ideal substrate for Suzuki-Miyaura cross-coupling reactions.[10] Researchers can couple this molecule with a diverse range of aryl or vinyl halides to rapidly generate libraries of complex compounds for high-throughput screening.

-

Probes and Sensors: Boronic acids are known to bind with diols, such as those found on carbohydrates.[11] This property allows for the development of sensors for glucose or for targeting sialic acid residues that are often overexpressed on the surface of cancer cells.[12] The cyanoethylamide tail can be further modified, for instance, with a fluorescent reporter group, to create a chemical probe.

Visualization of Mechanism: Boronic Acid-Diol Interaction

The core principle behind many applications of this molecule is the reversible covalent interaction between the boronic acid group and a diol-containing biological target.

Caption: Reversible covalent binding of boronic acid to a diol target.

Quality Control: A Self-Validating Protocol

Ensuring the identity and purity of the synthesized compound is paramount. The following protocol provides a self-validating system for its characterization.

Objective: To confirm the structure and assess the purity of synthesized this compound.

Methodologies:

-

¹H NMR Spectroscopy:

-

Purpose: To confirm the chemical structure by observing the proton environment.

-

Procedure: Dissolve ~5 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Expected Outcome: The spectrum should show distinct aromatic signals corresponding to the 1,3-substituted benzene ring, along with aliphatic signals for the two methylene groups of the cyanoethyl fragment, and amide NH proton. The integration of these signals should match the number of protons in the structure.

-

-

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight.

-

Procedure: Analyze a dilute solution of the compound using Electrospray Ionization (ESI) Mass Spectrometry.

-

Expected Outcome: In positive ion mode, expect to see a peak corresponding to [M+H]⁺ at m/z 219.03. In negative ion mode, a peak for [M-H]⁻ at m/z 217.01 may be observed. High-resolution mass spectrometry (HRMS) should confirm the elemental composition to within 5 ppm.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the compound.

-

Procedure: Inject a solution of the compound onto a C18 reverse-phase column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). Monitor the elution profile with a UV detector.

-

Expected Outcome: A pure sample should yield a single major peak. The area of this peak relative to the total area of all peaks provides the percentage purity (e.g., >95%).

-

By combining these orthogonal techniques, a researcher can be highly confident in both the identity and purity of the synthesized molecule, ensuring the reliability of any subsequent experimental data.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) DOI:10.1039/C0MD00119H [pubs.rsc.org]

- 7. japsonline.com [japsonline.com]

- 8. scbt.com [scbt.com]

- 9. This compound | 762262-11-3 [amp.chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

- 12. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Synthesis of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and widely applicable synthetic pathway for 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid. Phenylboronic acids are critical building blocks in modern organic chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science. This guide will detail a common and reliable method for the synthesis of the title compound, focusing on the amide coupling of 3-Carboxyphenylboronic acid with 3-aminopropionitrile. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss alternative synthetic strategies. Furthermore, this guide will cover the essential techniques for the purification and characterization of the final product, ensuring a high degree of purity and structural confirmation.

Introduction: The Significance of Functionalized Phenylboronic Acids

Phenylboronic acids and their derivatives are indispensable reagents in organic synthesis. Their utility stems from their ability to participate in a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures.[1] The boronic acid moiety, -B(OH)₂, is a versatile functional group that can be readily transformed, making it a valuable handle for medicinal chemists and materials scientists.

The target molecule, this compound, incorporates several key features:

-

A Phenylboronic Acid Core: This provides the foundation for participation in palladium-catalyzed cross-coupling reactions, allowing for the introduction of this functionalized phenyl ring into a larger molecular scaffold.

-

An Amide Linkage: Amide bonds are prevalent in biologically active molecules and provide structural rigidity. The amide linkage in the target molecule serves as a stable connector between the phenylboronic acid core and the cyanoethyl side chain.

-

A Cyanoethyl Group: The nitrile functionality is a versatile synthetic handle that can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further opportunities for molecular elaboration.

The synthesis of such multi-functionalized molecules requires a strategic approach that is both efficient and high-yielding. This guide will focus on a common and reliable method for achieving this synthesis.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic disconnection for this compound points to an amide bond formation as the key strategic step. This disconnection breaks the molecule down into two readily available starting materials: 3-Carboxyphenylboronic acid and 3-aminopropionitrile.

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, involves the coupling of the carboxylic acid group of 3-Carboxyphenylboronic acid with the primary amine of 3-aminopropionitrile. Direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt.[2] To overcome this, the carboxylic acid must be "activated" to make the carbonyl carbon more electrophilic. This is typically achieved using a coupling reagent.

Recommended Synthesis Pathway: Carbodiimide-Mediated Amide Coupling

A widely employed and reliable method for amide bond formation involves the use of carbodiimide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[3]

Reaction Mechanism

The reaction proceeds through the following key steps:

-

Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

-

Formation of an Active Ester: HOBt reacts with the O-acylisourea to form an active ester. This step is beneficial as it minimizes side reactions and can reduce the risk of racemization if chiral centers are present.

-

Nucleophilic Attack by the Amine: The primary amine of 3-aminopropionitrile attacks the carbonyl carbon of the active ester, leading to the formation of a tetrahedral intermediate.

-

Product Formation: The tetrahedral intermediate collapses, eliminating HOBt and forming the desired amide bond. The urea byproduct from EDC is typically water-soluble, facilitating its removal during workup.

Caption: Experimental workflow for the synthesis.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Supplier |

| 3-Carboxyphenylboronic acid | 165.94 | 25487-66-5 | Sigma-Aldrich, etc.[4] |

| 3-Aminopropionitrile | 70.09 | 151-18-8 | Sigma-Aldrich, etc. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 191.70 | 25952-53-8 | Sigma-Aldrich, etc. |

| 1-Hydroxybenzotriazole (HOBt) | 135.12 | 2592-95-2 | Sigma-Aldrich, etc. |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 68-12-2 | Sigma-Aldrich, etc. |

| Ethyl acetate (EtOAc) | 88.11 | 141-78-6 | Fisher Scientific, etc. |

| 1 M Hydrochloric acid (HCl) | 36.46 | 7647-01-0 | Fisher Scientific, etc. |

| Saturated sodium bicarbonate solution (NaHCO₃) | 84.01 | 144-55-8 | Fisher Scientific, etc. |

| Brine (saturated NaCl solution) | 58.44 | 7647-14-5 | Fisher Scientific, etc. |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | 7487-88-9 | Fisher Scientific, etc. |

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-Carboxyphenylboronic acid (1.0 eq.).

-

Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material completely.

-

Addition of Coupling Reagents: To the stirred solution, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.[3]

-

Addition of Amine: Add 3-aminopropionitrile (1.1 eq.) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Once the reaction is complete, pour the reaction mixture into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Alternative Synthetic Strategy: Direct Amidation

For a more atom-economical and potentially "greener" approach, direct amidation of carboxyphenylboronic acids can be considered. This method avoids the use of coupling reagents and the generation of associated byproducts.

General Concept

This approach typically involves heating the carboxylic acid and the amine together in a suitable solvent, often with a dehydrating agent or under conditions that allow for the removal of water to drive the equilibrium towards amide formation. While potentially simpler, this method may require higher temperatures and longer reaction times, and the yields can be more substrate-dependent.

Purification of the Final Product

The crude this compound will likely contain unreacted starting materials and byproducts. Purification is crucial to obtain a product of high purity suitable for subsequent applications.

-

Recrystallization: This is often a highly effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethyl acetate/hexanes, water, or ethanol/water) should be determined experimentally to achieve good recovery of pure crystals.

-

Column Chromatography: If recrystallization is not effective, purification by flash column chromatography on silica gel can be employed. A suitable eluent system, such as a gradient of ethyl acetate in hexanes or dichloromethane in methanol, will need to be developed based on TLC analysis.

Characterization of this compound

Unequivocal characterization of the synthesized product is essential to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the aromatic protons, the methylene protons of the cyanoethyl group, and the amide N-H proton. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: Will show distinct signals for the carbonyl carbon of the amide, the nitrile carbon, the aromatic carbons (including the carbon bearing the boronic acid group), and the methylene carbons.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the C≡N stretch of the nitrile group.

Conclusion

The synthesis of this compound can be reliably achieved through a carbodiimide-mediated amide coupling of 3-Carboxyphenylboronic acid and 3-aminopropionitrile. This method is high-yielding and utilizes readily available starting materials and reagents. Proper purification and thorough characterization are paramount to ensure the quality of the final product for its intended use in research and development. The versatility of the functional groups present in the target molecule makes it a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Core Mechanism of Action of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid

Disclaimer: The compound "3-(2-Cyanoethylaminocarbonyl)phenylboronic acid" is not a widely characterized agent in publicly available scientific literature. Therefore, this document presents a scientifically-grounded, prospective analysis of its plausible mechanism of action based on the functions of its constituent chemical moieties. The experimental protocols described herein represent a roadmap for the investigation and validation of this hypothesized mechanism.

Authored by: Gemini, Senior Application Scientist

January 6, 2026

Abstract

Phenylboronic acids represent a versatile class of compounds with significant therapeutic and diagnostic potential, primarily due to the unique ability of the boronic acid moiety to form reversible covalent bonds with biological nucleophiles. This guide proposes a primary mechanism of action for the novel compound this compound, hypothesizing its function as a selective inhibitor of serine proteases. We deconstruct the molecule to its functional components—the phenylboronic acid "warhead" and the "specificity-determining" 3-(2-Cyanoethylaminocarbonyl) side chain—to postulate a model of interaction with a target enzyme's active site. Furthermore, we provide a comprehensive suite of detailed experimental workflows, including enzymatic assays, biophysical characterization, and cell-based validation, to form a self-validating system for investigating this proposed mechanism. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals initiating a research program on this or structurally related compounds.

Introduction: The Therapeutic Promise of Phenylboronic Acids

Boronic acids, particularly arylboronic acids, have emerged as a privileged scaffold in medicinal chemistry. Their utility stems from the boron atom's empty p-orbital, which allows it to act as a Lewis acid and reversibly interact with nucleophilic residues.[1] This unique reactivity has been successfully exploited in the development of potent enzyme inhibitors. The foundational example, Bortezomib (Velcade®), a dipeptide boronic acid, revolutionized cancer therapy by targeting the proteasome.[2]

The core inhibitory mechanism of many boronic acid-based drugs involves the formation of a stable, yet reversible, tetrahedral adduct with the catalytic serine residue within the active site of serine proteases.[3][4][5] This mimics the transition state of peptide bond hydrolysis, leading to potent competitive inhibition.[5] The aryl ring and its substituents play a crucial role in defining the inhibitor's potency and selectivity by forming secondary interactions with the enzyme's binding pockets.

The subject of this guide, this compound, is a novel molecule designed to leverage this principle. Our hypothesis is that it functions as a selective serine protease inhibitor . This guide will dissect its structure to propose a detailed molecular mechanism and outline the necessary experimental framework to validate this hypothesis.

Proposed Molecular Mechanism of Action

We hypothesize that this compound acts as a competitive, reversible covalent inhibitor of a specific serine protease. The mechanism can be broken down by analyzing the contribution of its two primary functional regions.

The Phenylboronic Acid "Warhead"

The phenylboronic acid group is the active component responsible for enzymatic inhibition. Upon entering the serine protease active site, the catalytic serine's hydroxyl group (–OH) performs a nucleophilic attack on the electron-deficient boron atom. This is facilitated by the enzyme's catalytic triad (typically Serine, Histidine, Aspartate). The active site histidine abstracts a proton from the serine, enhancing its nucleophilicity, which in turn promotes the formation of a covalent, tetrahedral boronate adduct.[3][6] This adduct is a stable mimic of the natural transition state of peptide cleavage, effectively blocking the enzyme's catalytic activity.[5]

The 3-(2-Cyanoethylaminocarbonyl) "Specificity Arm"

While the boronic acid provides the inhibitory action, the side chain at the meta-position of the phenyl ring is critical for target specificity and binding affinity. The 3-(2-Cyanoethylaminocarbonyl) group can form a network of specific interactions within the enzyme's substrate-binding pockets (S-pockets).

-

Amide Linkage: The aminocarbonyl (amide) group is a potent hydrogen bond donor and acceptor, likely forming key interactions with amino acid residues in the S1 or S2 pockets of the target protease.

-

Cyanoethyl Group: The cyano (nitrile) group is a strong hydrogen bond acceptor and a polar moiety that can fit into narrow, sterically congested clefts within the protein.[7] Its electron-withdrawing nature can also influence the electronic properties of the entire side chain.[8] While sometimes used as a reactive covalent "warhead" itself, in this context, it more likely contributes to binding affinity and pharmacokinetic properties.[9][10] The ethyl linker provides flexibility, allowing the cyano group to orient optimally within a binding pocket.

The combination of these features suggests that the side chain "guides" the inhibitor to a specific protease whose active site architecture complements its structure, thereby conferring selectivity over other serine proteases.

Visualizing the Proposed Inhibition Pathway

The following diagram illustrates the hypothesized sequence of events leading to enzyme inhibition.

Caption: Proposed Reversible Covalent Inhibition Pathway

Experimental Validation Framework

To rigorously test the hypothesized mechanism of action, a multi-step, self-validating experimental workflow is required. This framework moves from broad enzymatic activity to specific biophysical interactions and finally to a relevant cellular context.

Overall Experimental Workflow

The diagram below outlines the logical flow of the validation process.

Caption: Experimental Validation Workflow

Detailed Experimental Protocols

Objective: To determine the mode of inhibition (e.g., competitive, noncompetitive) and the inhibition constant (Kᵢ).

Principle: This assay measures the rate of an enzyme-catalyzed reaction at various substrate and inhibitor concentrations. By analyzing how the inhibitor affects the Michaelis-Menten parameters (Kₘ and Vₘₐₓ), the mode of inhibition can be determined.[11][12]

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the target serine protease (e.g., Chymotrypsin, Trypsin, or a specific disease-relevant protease) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Prepare a stock solution of a corresponding chromogenic or fluorogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for Chymotrypsin).

-

Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series from this stock.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of assay buffer to all wells.

-

Add 10 µL of varying concentrations of the inhibitor to test wells. Add 10 µL of DMSO to control wells.

-

Add 20 µL of the enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 20 µL of the substrate solution at various concentrations (ranging from 0.1x to 10x Kₘ).

-

Immediately place the plate in a microplate reader and measure the absorbance (e.g., at 405 nm for p-nitroanilide) or fluorescence kinetically over 10-20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) from the linear portion of the kinetic curve for each well.

-

Generate Michaelis-Menten plots (v₀ vs. [Substrate]) for each inhibitor concentration.

-

Transform the data into a Lineweaver-Burk plot (1/v₀ vs. 1/[Substrate]).

-

Analyze the intersection pattern of the lines to determine the mode of inhibition. For competitive inhibition, lines will intersect on the y-axis.

-

Calculate the Kᵢ value using the appropriate equations derived from the Michaelis-Menten model.

-

Objective: To measure the real-time association (kₐ or kₒₙ) and dissociation (kₑ or kₒff) rates of the inhibitor binding to the target enzyme, and to determine the equilibrium dissociation constant (Kₑ).

Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon which a target molecule (the enzyme) is immobilized. The binding of an analyte (the inhibitor) causes a measurable change in this index, allowing for real-time monitoring of the interaction.

Methodology:

-

Chip Preparation:

-

Immobilize the target serine protease onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a surface density that will yield a response of ~100-200 Response Units (RU) upon inhibitor binding.

-

A reference flow cell should be prepared similarly but without the enzyme to subtract bulk refractive index changes.

-

-

Binding Analysis:

-

Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+). Concentrations should bracket the expected Kₑ (e.g., from 0.1x to 10x Kₑ).

-

Inject the inhibitor solutions over the sensor and reference surfaces at a constant flow rate (e.g., 30 µL/min).

-

Monitor the association phase during injection, followed by a dissociation phase where only running buffer flows over the chip.

-

Regenerate the chip surface between cycles using a mild regeneration solution (e.g., a low pH glycine buffer) if the interaction is fully reversible.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active cell data to obtain specific binding sensorgrams.

-

Fit the association and dissociation curves globally to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

-

This fitting will yield the kinetic rate constants kₐ and kₑ.

-

Calculate the equilibrium dissociation constant using the formula: Kₑ = kₑ / kₐ.

-

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clarity and comparison.

Table 1: Summary of Enzymatic Inhibition Data

| Parameter | Value | Interpretation |

| Target Enzyme | e.g., Human Neutrophil Elastase | The specific serine protease identified. |

| IC₅₀ (µM) | e.g., 0.52 ± 0.08 | The concentration of inhibitor required to reduce enzyme activity by 50%. A measure of potency. |

| Mode of Inhibition | Competitive | Indicates the inhibitor binds to the active site and competes with the substrate. |

| Kᵢ (µM) | e.g., 0.25 ± 0.05 | The inhibition constant. A true measure of binding affinity, independent of substrate concentration. |

Table 2: Summary of Biophysical Binding Data (SPR)

| Parameter | Value | Interpretation |

| kₐ (M⁻¹s⁻¹) | e.g., 1.5 x 10⁵ | Association rate constant. How quickly the inhibitor binds to the enzyme. |

| kₑ (s⁻¹) | e.g., 3.0 x 10⁻² | Dissociation rate constant. How quickly the inhibitor dissociates from the enzyme. |

| Kₑ (µM) | e.g., 0.20 | Equilibrium dissociation constant (kₑ/kₐ). Correlates with Kᵢ and confirms binding affinity. |

| Residence Time (s) | e.g., 33.3 | The reciprocal of kₑ (1/kₑ). A long residence time can be a desirable drug property. |

Conclusion

This guide puts forth a well-defined and testable hypothesis for the mechanism of action of this compound as a selective, reversible-covalent serine protease inhibitor. By leveraging the known reactivity of the boronic acid warhead and postulating specific interactions for its unique side chain, we provide a clear rationale for its potential therapeutic utility. The detailed experimental protocols and data interpretation frameworks presented here offer a rigorous and comprehensive pathway for researchers to validate this mechanism, characterize the molecule's inhibitory profile, and ultimately determine its potential as a lead compound in drug discovery programs. This structured approach ensures that the investigation is built on a foundation of scientific integrity and logical progression, from biochemical characterization to cellular validation.

References

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

spectroscopic data for 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid

Introduction

This compound is a bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. As with any synthesized compound intended for high-stakes applications like drug development, unambiguous structural verification is paramount. Spectroscopic analysis provides the foundational dataset for confirming molecular identity, assessing purity, and ensuring batch-to-batch consistency.

This guide offers a comprehensive, field-tested perspective on the full spectroscopic characterization of this target molecule. We will move beyond a simple recitation of data, focusing instead on the underlying principles and the interconnected logic that allows different spectroscopic techniques to collectively validate the compound's structure. The protocols and interpretations that follow are designed to be self-validating, providing a robust framework for researchers.

Molecular Structure and Functional Group Analysis

The first step in any spectroscopic analysis is a thorough examination of the expected molecular structure. This allows us to form hypotheses about the signals we expect to observe.

Structure: this compound

Key Functional Groups:

-

Boronic Acid (-B(OH)₂): A key functional group for interactions with diols, crucial for applications in sensors and drug delivery.

-

Aromatic Ring: A 1,3-disubstituted (meta) phenyl ring, providing a rigid scaffold.

-

Amide (-CONH-): A secondary amide linkage, introducing hydrogen bonding capabilities and conformational constraints.

-

Cyanoethyl Group (-CH₂CH₂CN): An aliphatic chain terminated by a nitrile group.

Below is a diagram illustrating the molecular structure with key atoms numbered for spectroscopic assignment.

Caption: Molecular structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Application: FT-IR spectroscopy is a rapid and indispensable tool for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds. For this molecule, FT-IR serves as the primary confirmation of the presence of the boronic acid, amide, and nitrile moieties.

Predicted FT-IR Data:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 3500 - 3200 | Strong, Broad | O-H Stretch | B(OH)₂, intermolecular H-bonding |

| ~3300 | Medium, Sharp | N-H Stretch | Secondary Amide (-CONH-) |

| 3100 - 3000 | Medium | C-H Stretch (sp²) | Aromatic C-H |

| 2960 - 2850 | Medium | C-H Stretch (sp³) | Aliphatic -CH₂- |

| ~2250 | Medium, Sharp | C≡N Stretch | Nitrile |

| ~1650 | Strong | C=O Stretch (Amide I) | Amide Carbonyl |

| ~1550 | Medium | N-H Bend (Amide II) | Amide N-H |

| ~1350 | Strong | B-O Stretch | Boronic Acid |

| 800 - 600 | Medium | C-H Bend (out-of-plane) | 1,3-disubstituted aromatic ring |

Data Interpretation: The most telling feature in the spectrum is the very broad absorption between 3500-3200 cm⁻¹, characteristic of the hydrogen-bonded O-H stretches of the boronic acid group. This often overlaps with the sharper N-H stretch of the secondary amide around 3300 cm⁻¹. The presence of a strong carbonyl (C=O) peak around 1650 cm⁻¹ (Amide I) and an N-H bend near 1550 cm⁻¹ (Amide II) are definitive evidence of the amide linkage. A sharp, medium-intensity peak around 2250 cm⁻¹ is a clear indicator of the nitrile (C≡N) group.[1] Finally, a strong B-O stretching vibration, typically found in the 1330-1380 cm⁻¹ region, confirms the integrity of the boronic acid moiety.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular skeleton, offering insights into the connectivity and chemical environment of every proton and carbon atom.

¹H NMR Spectroscopy

Principle & Application: ¹H NMR maps the chemical environment of protons. The chemical shift, integration (area under the peak), and splitting pattern (multiplicity) for each signal allow us to piece together the molecule's structure.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.50 | t (triplet) | 1H | H -N (Amide) |

| ~8.05 | s (singlet) | 2H | B(OH )₂ |

| ~8.00 | s (singlet) | 1H | Ar-H 2 |

| ~7.85 | d (doublet) | 1H | Ar-H 6 |

| ~7.60 | d (doublet) | 1H | Ar-H 4 |

| ~7.45 | t (triplet) | 1H | Ar-H 5 |

| ~3.50 | q (quartet) | 2H | -NH-CH₂ -CH₂CN |

| ~2.80 | t (triplet) | 2H | -NH-CH₂-CH₂ CN |

Data Interpretation:

-

Solvent Choice: DMSO-d₆ is selected as the solvent because it effectively solubilizes the polar compound and, crucially, allows for the observation of exchangeable protons like those on the amide (N-H) and boronic acid (O-H) groups.

-

Aromatic Region (δ 7.4-8.1 ppm): The 1,3-disubstitution pattern gives rise to four distinct signals. The proton at the C2 position, situated between two electron-withdrawing groups, is expected to be the most deshielded and appear as a singlet (or a narrowly split triplet). The other three aromatic protons will show characteristic doublet and triplet splitting patterns based on their coupling with neighbors.

-

Exchangeable Protons: The amide proton (~8.50 ppm) is expected to appear as a triplet due to coupling with the adjacent CH₂ group. The two boronic acid protons (~8.05 ppm) will typically appear as a broad singlet, as their exchange with residual water in the solvent often averages out any coupling.

-

Aliphatic Region (δ 2.8-3.5 ppm): The two methylene (-CH₂-) groups of the cyanoethyl chain form an A₂B₂ system. The CH₂ group attached to the amide nitrogen (C8) is deshielded and appears further downfield (~3.50 ppm). It will likely be a quartet due to coupling with both the N-H proton and the adjacent CH₂ group. The CH₂ group adjacent to the electron-withdrawing cyano group (C9) will appear as a triplet around 2.80 ppm.

¹³C NMR Spectroscopy

Principle & Application: ¹³C NMR provides a count of the unique carbon environments in the molecule. While less sensitive than ¹H NMR, it is vital for confirming the carbon backbone.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166.0 | C7 (C=O) | Typical chemical shift for a secondary amide carbonyl carbon. |

| ~138.0 | C3 | Aromatic carbon attached to the amide group. |

| ~134.0 | C6 | Aromatic CH. |

| ~131.0 | C2 | Aromatic CH. |

| ~128.5 | C5 | Aromatic CH. |

| ~128.0 | C4 | Aromatic CH. |

| ~119.5 | C10 (C≡N) | Characteristic shift for a nitrile carbon. |

| Not Observed / Broad | C1 | Carbon attached to Boron (ipso-carbon); signal is often broadened into the baseline due to quadrupolar relaxation of the ¹¹B nucleus.[5][6] |

| ~38.0 | C8 | Aliphatic carbon adjacent to the amide nitrogen. |

| ~18.0 | C9 | Aliphatic carbon adjacent to the nitrile group. |

Data Interpretation: The spectrum should display 9 distinct signals (with C1 being potentially unobservable). The amide carbonyl (C7) and nitrile carbon (C10) are easily identified by their characteristic chemical shifts downfield. A key feature and common pitfall in the analysis of arylboronic acids is the signal for the ipso-carbon bonded to the boron atom (C1). The ¹¹B nucleus has a nuclear spin I > 1/2, making it a quadrupolar nucleus. This property provides an efficient relaxation pathway, which often broadens the signal of the directly attached ¹³C atom to the point of it being indistinguishable from the baseline. This "missing" signal is, paradoxically, strong evidence for the presence of the C-B bond.

Mass Spectrometry (MS)

Principle & Application: Mass spectrometry provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. It is the definitive technique for confirming the molecular formula.

Predicted MS Data (ESI-):

-

Technique Rationale: Electrospray Ionization (ESI) is the preferred method for polar molecules like boronic acids. Negative ion mode (ESI-) is often superior for boronic acids as they can readily deprotonate to form a stable [M-H]⁻ ion.[7][8]

-

Molecular Formula: C₉H₁₀BN₂O₃

-

Exact Mass: 205.0788

-

Predicted Ion: [M-H]⁻ at m/z = 204.0715

Predicted Fragmentation Pattern: High-resolution MS/MS analysis of the [M-H]⁻ parent ion would be expected to yield fragments corresponding to the loss of key neutral molecules:

-

Loss of H₂O: m/z 186.06

-

Loss of the entire boronic acid group: [M - B(OH)₂]⁻

-

Cleavage at the amide bond: Generating fragments corresponding to the phenylboronic acid and the cyanoethyl amine portions.

Experimental Protocols

Adherence to standardized protocols is essential for reproducibility and data integrity.

Sample Preparation

-

Weigh approximately 10-15 mg of this compound for ¹H NMR and 25-30 mg for ¹³C NMR.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Cap the tube and vortex gently until the sample is fully dissolved. Mild heating may be applied if necessary.

NMR Data Acquisition

-

Instrument: 500 MHz NMR Spectrometer

-

¹H NMR Parameters:

-

Pulse Program: Standard single pulse (zg30)

-

Acquisition Time: ~3 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 16

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single pulse with NOE (zgpg30)

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 1024 (or more, depending on concentration)

-

Spectral Width: -10 to 200 ppm

-

FT-IR Data Acquisition

-

Instrument: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Protocol:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount (1-2 mg) of the solid sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the sample spectrum.

-

Parameters: 16 scans at a resolution of 4 cm⁻¹.

-

Mass Spectrometry Data Acquisition

-

Instrument: LC-MS/MS system (e.g., Q-TOF or Orbitrap).

-

Protocol:

-

Prepare a stock solution of the sample at 1 mg/mL in methanol.

-

Dilute the stock solution to ~1 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid (for ESI+) or 0.1% ammonium hydroxide (for ESI-).

-

Introduce the sample into the mass spectrometer via direct infusion or LC injection.

-

ESI- Parameters: Capillary voltage: -3.5 kV; Nebulizer pressure: 35 psi; Drying gas flow: 10 L/min; Gas temperature: 325°C.

-

Acquire data in full scan mode over a range of m/z 50-500.

-

Holistic Structural Verification Workflow

No single technique is sufficient for unambiguous proof of structure. The true power of spectroscopy lies in the convergence of data from multiple orthogonal methods. The workflow below illustrates this principle.

Caption: Workflow for convergent spectroscopic structural verification.

References

- 1. FTIR [terpconnect.umd.edu]

- 2. researchgate.net [researchgate.net]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scirp.org [scirp.org]

- 8. sciex.com [sciex.com]

A Technical Guide to the Solubility of 3-(2-Cyanoethylaminocarbonyl)phenylboronic Acid in Organic Solvents

This guide provides an in-depth technical analysis of the solubility characteristics of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical experimental methodologies to offer a comprehensive understanding of this compound's behavior in various organic media.

Executive Summary